![molecular formula C19H18ClN3O B11263615 3-{[(4-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B11263615.png)
3-{[(4-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-{[(4-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazinone core, substituted with a 4-chlorophenylmethylamino group and a 3,4-dimethylphenyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions
Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenylmethylamino Group: This step often involves nucleophilic substitution reactions where the amino group is introduced using reagents like 4-chlorobenzylamine.
Attachment of the 3,4-Dimethylphenyl Group: This can be done via Friedel-Crafts alkylation or other suitable electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: Its structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3-{[(4-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It might interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
3-{[(4-Chlorophenyl)methyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one: Similar structure but lacks the 3,4-dimethyl substitution.
3-{[(4-Chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one: Similar but with a single methyl group on the phenyl ring.
Uniqueness
The presence of both the 4-chlorophenylmethylamino group and the 3,4-dimethylphenyl group in 3-{[(4-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one provides a unique combination of steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it distinct from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 3-{[(4-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one is a member of the pyrazinone class of compounds, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorinated phenyl group and a dimethylphenyl moiety, contributing to its lipophilicity and potential for various interactions with biological targets.
Antibacterial Activity
Research has demonstrated that pyrazolone derivatives exhibit antibacterial properties. A study evaluating various synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that similar compounds may also possess antibacterial efficacy . The mechanism often involves interaction with bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of pyrazolone derivatives as inhibitors of acetylcholinesterase (AChE) and urease. The synthesized compounds showed strong inhibitory activity against these enzymes, which is crucial for therapeutic applications in conditions such as Alzheimer's disease and urea cycle disorders . The ability to inhibit these enzymes may extend to the target compound through similar mechanisms.
Anticancer Potential
The anticancer activity of related compounds has been documented extensively. Pyrazolone derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways . Although direct studies on the specific compound are sparse, its structural analogs suggest a promising anticancer profile.
Study 1: Antiviral Efficacy
In a study examining a structurally similar compound, researchers found that it inhibited HBV replication in vitro and in vivo using a duck HBV model. The compound's mechanism involved modulation of host cell factors that are critical for viral replication .
Study 2: Antibacterial Screening
Another study focused on the antibacterial properties of synthesized pyrazolone derivatives found significant activity against multiple bacterial strains. The results indicated that compounds with similar functional groups could be effective against resistant strains of bacteria .
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | Target Organism/Enzyme | Activity Level |
---|---|---|---|
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Antiviral | HBV | High |
Pyrazolone Derivative A | Antibacterial | Salmonella typhi | Moderate to Strong |
Pyrazolone Derivative B | Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong |
Pyrazolone Derivative C | Anticancer | Various Cancer Cell Lines | Variable |
Properties
Molecular Formula |
C19H18ClN3O |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-1-(3,4-dimethylphenyl)pyrazin-2-one |
InChI |
InChI=1S/C19H18ClN3O/c1-13-3-8-17(11-14(13)2)23-10-9-21-18(19(23)24)22-12-15-4-6-16(20)7-5-15/h3-11H,12H2,1-2H3,(H,21,22) |
InChI Key |
JLCUGXNBCRUDPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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